exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine

Stereochemistry Chiral building block Diastereomer differentiation

Stereochemically undefined tropane building blocks compromise SAR reproducibility in PROTAC and CNS ligand programs. Mixed endo/exo diastereomers introduce uncontrolled binding geometry variables. This compound provides defined (1R,2S,5R) exo configuration at ≥97% purity. • Fixed-trajectory exo-2-amine for PROTAC linker orientation studies • Orthogonal Boc deprotection enables parallel library diversification • Rigid bicyclic core enhances selectivity vs. flexible amines Room-temperature storage; classified under Protein Degrader Building Blocks.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 1408074-65-6
Cat. No. B1530061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine
CAS1408074-65-6
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC(C1CC2)N
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3/t8-,9+,10-/m1/s1
InChIKeyLJSMXQVRQBFKNF-KXUCPTDWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine Procurement Guide: Stereochemical Identity and Core Specifications


exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine (CAS 1408074-65-6) is a conformationally rigid bicyclic diamine building block featuring a Boc-protected tertiary amine and a stereochemically defined exo-primary amine on the 8-azabicyclo[3.2.1]octane scaffold . The compound has molecular formula C12H22N2O2, molecular weight 226.32 g/mol, and contains three defined stereocenters in the (1R,2S,5R) configuration . Commercial availability typically offers ≥97% purity, with storage at room temperature . This scaffold belongs to the tropane alkaloid family, a privileged structure widely employed in medicinal chemistry for neurotransmitter transporter ligands and receptor modulators [1].

Why exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine Cannot Be Replaced by Unspecified Stereoisomers or Regioisomers


The 8-azabicyclo[3.2.1]octane (tropane) scaffold exhibits pronounced stereochemical sensitivity in biological systems. Research on related monoamine transporter inhibitors demonstrates that the overall topology and absolute stereochemistry of 1-azabicyclo[3.2.1]octane derivatives critically determine inhibitory potency and transporter selectivity [1]. Specifically, the exo orientation of the 2-amino group places the amine substituent in a distinct spatial trajectory relative to the bicyclic core, which directly affects ligand-receptor binding geometry, hydrogen bonding patterns, and steric complementarity with target binding pockets [2]. Substituting exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine with its endo diastereomer (CAS 1408076-02-7) [3] or with stereochemically undefined 8-Boc-8-azabicyclo[3.2.1]octan-2-amine (CAS 1419101-50-0) introduces uncontrolled stereochemical variables that can drastically alter SAR outcomes, pharmacokinetic profiles, and synthetic reproducibility. The evidence below quantifies these differentiation dimensions to inform precise procurement decisions.

Quantitative Differentiation Evidence: exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine vs. Closest Analogs


Stereochemical Purity Differentiation: exo vs. endo Diastereomers and Undefined Stereoisomers

The target compound possesses a precisely defined (1R,2S,5R) stereochemical configuration with the 2-amino group in the exo orientation . The endo diastereomer (CAS 1408076-02-7) places the 2-amino group in the opposite spatial orientation [1]. An additional commercially available variant, 8-Boc-8-azabicyclo[3.2.1]octan-2-amine (CAS 1419101-50-0), is sold without stereochemical designation, representing a mixture of stereoisomers or undefined stereochemistry . In structure-activity relationship studies of 8-azabicyclo[3.2.1]octane-based monoamine transporter inhibitors, the exo/endo stereochemistry at the 2-position has been shown to directly influence binding orientation and transporter subtype selectivity [2].

Stereochemistry Chiral building block Diastereomer differentiation

Linker Module Application Specificity: exo-2-Amino Position as PROTAC Linker Attachment Point

exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine is explicitly categorized by commercial suppliers as a 'Protein Degrader Building Block' intended for PROTAC (PROteolysis TArgeting Chimera) linker construction [1]. The exo-2-amino group provides a geometrically defined primary amine handle for linker attachment via amide bond formation following Boc deprotection. In contrast, the endo diastereomer (CAS 1408076-02-7) presents the amino group in an alternative spatial orientation [2], while the 3-amino regioisomer exo-8-Boc-8-azabicyclo[3.2.1]octan-3-amine (CAS 196614-15-0) places the reactive amine at a different bridgehead-relative position [3]. These positional and stereochemical variations alter the exit vector trajectory of the conjugated linker, which is a critical design parameter in PROTAC ternary complex formation where linker length, rigidity, and attachment geometry directly influence degradation efficiency and target selectivity.

PROTAC Targeted protein degradation Linker chemistry

Patent Documented Utility: exo Configuration in Monoamine Transporter Inhibitor Scaffolds

Patent literature specifically discloses 8-azabicyclo[3.2.1]octane derivatives bearing exo-configured substituents as monoamine neurotransmitter reuptake inhibitors [1]. The patent WO 04/113334 describes 8-azabicyclo[3.2.1]octane derivatives where the exo stereochemistry at bridgehead-adjacent positions is integral to the claimed pharmacophore [1]. In contrast, the 3-exo-amine derivative exo-8-Boc-8-azabicyclo[3.2.1]octan-3-amine (CAS 196614-15-0) represents a regioisomeric variant with the amine at the 3-position rather than the 2-position [2]. The 2-amino substitution pattern of the target compound positions the amine for conjugation or further functionalization at a site that, in related tropane-based ligands, has been demonstrated to be proximal to key receptor recognition elements [3].

Monoamine transporter Neuropharmacology Patent analysis

Recommended Application Scenarios for exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine Based on Evidence


PROTAC Linker Library Construction Requiring Defined Exit Vector Geometry

Use exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine as a rigid, stereochemically defined linker building block for PROTAC development. The exo-2-amino group, following Boc deprotection, provides a primary amine handle with a fixed spatial trajectory relative to the bicyclic core [1]. This defined geometry enables systematic exploration of linker orientation effects on ternary complex formation and degradation efficiency. The compound is explicitly supplied under the 'Protein Degrader Building Blocks' product family classification [1].

Stereochemically Controlled Synthesis of Tropane-Based CNS Ligands

Employ this compound for the synthesis of monoamine transporter ligands or related CNS-targeted agents where stereochemistry at the 2-position is critical. Patent literature documents that exo-configured 8-azabicyclo[3.2.1]octane derivatives demonstrate utility as monoamine reuptake inhibitors [2]. The defined (1R,2S,5R) stereochemistry ensures reproducible SAR outcomes in binding and functional assays.

Chiral Scaffold for Parallel Medicinal Chemistry SAR Campaigns

Utilize exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine as a privileged chiral scaffold for parallel synthesis of compound libraries. The Boc-protected tertiary amine allows orthogonal deprotection strategies, while the exo-2-amino group serves as a diversification point for amide coupling, reductive amination, or sulfonamide formation. The rigid bicyclic framework provides conformational constraint that can enhance target selectivity compared to flexible acyclic amines [3].

Reference Standard for Diastereomeric Purity Method Development

Deploy this stereochemically defined exo compound as a reference standard for developing chiral HPLC or SFC methods to separate and quantify exo/endo diastereomeric mixtures. The distinct MDL identifiers for exo (MFCD29048661) and endo (MFCD23381648) [4] isomers, combined with the availability of undefined stereoisomer material (CAS 1419101-50-0, MFCD23105910) , enable robust analytical method validation for quality control of stereochemical purity in synthetic batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.